Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone
Overview
Description
EG 018 is a synthetic cannabinoid that belongs to the carbazole family. It is known for its psychoactive properties and has been sold online as a designer drug. EG 018 acts as a partial agonist of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with reasonably high binding affinity but low efficacy in terms of inducing a signaling response .
Mechanism of Action
Target of Action
Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone, also known as NPCM, is a chemical compound with potential applications in various fields. It is an analog of JWH 018, a synthetic cannabinoid . As such, it is likely that NPCM acts on the same targets as JWH 018, which are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This means that it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring endocannabinoids .
Biochemical Pathways
For example, activation of CB1 receptors can inhibit the release of certain neurotransmitters, thereby reducing pain sensation and affecting mood
Preparation Methods
The synthesis of EG 018 involves several steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions.
Formation of the Methanone Group:
Chemical Reactions Analysis
EG 018 undergoes several types of chemical reactions, including:
Oxidation: EG 018 can be oxidized to form hydroxylated and carbonylated metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert EG 018 to its reduced forms, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: EG 018 can undergo substitution reactions, particularly on the pentyl chain, leading to various substituted derivatives.
The major products formed from these reactions include hydroxylated and carbonylated metabolites, which are often used as markers for EG 018 consumption in forensic analysis .
Scientific Research Applications
EG 018 has several scientific research applications, including:
Chemistry: EG 018 is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Medicine: Although not approved for medical use, EG 018 is studied for its potential therapeutic effects and toxicological profile.
Comparison with Similar Compounds
EG 018 is compared with other synthetic cannabinoids such as JWH-018, THJ-018, and FUB-018. These compounds share similar structures and mechanisms of action but differ in their binding affinities and efficacies:
JWH-018: A synthetic cannabinoid with high binding affinity and efficacy at CB1 and CB2 receptors.
THJ-018: Similar to JWH-018 but with a different chemical structure, leading to variations in its pharmacological profile.
FUB-018: A fluorinated analogue of EG 018 with higher potency and different metabolic pathways.
EG 018 is unique in its relatively low efficacy despite high binding affinity, making it distinct from other synthetic cannabinoids in its class .
Properties
IUPAC Name |
naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMDJDPNLZYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337258 | |
Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219320-91-7 | |
Record name | EG-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EG-018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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